Ethyl oleanolate
CAS No.: 110700-49-7
Cat. No.: VC20743199
Molecular Formula: C32H52O3
Molecular Weight: 484.8 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 110700-49-7 |
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Molecular Formula | C32H52O3 |
Molecular Weight | 484.8 g/mol |
IUPAC Name | ethyl (4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate |
Standard InChI | InChI=1S/C32H52O3/c1-9-35-26(34)32-18-16-27(2,3)20-22(32)21-10-11-24-29(6)14-13-25(33)28(4,5)23(29)12-15-31(24,8)30(21,7)17-19-32/h10,22-25,33H,9,11-20H2,1-8H3/t22-,23-,24+,25-,29-,30+,31+,32-/m0/s1 |
Standard InChI Key | UKKGRXNQLZCZEJ-DFHVBEEKSA-N |
Isomeric SMILES | CCOC(=O)[C@@]12CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)O)C)C)[C@@H]1CC(CC2)(C)C)C |
SMILES | CCOC(=O)C12CCC(CC1C3=CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)O)C)(C)C |
Canonical SMILES | CCOC(=O)C12CCC(CC1C3=CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)O)C)(C)C |
Chemical Identity and Basic Properties
Structure and Nomenclature
Ethyl oleanolate (CAS Registry Number: 110700-49-7) is the ethyl ester derivative of oleanolic acid. Its IUPAC name is ethyl (3β)-3-hydroxyolean-12-en-28-oate, though it can also be referred to by its systematic name: ethyl (4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate . The compound is also indexed in chemical databases such as CHEMBL under identifier CHEMBL3343066 . The molecular structure consists of a pentacyclic triterpenoid skeleton with an ethyl esterified carboxyl group and a hydroxyl group, maintaining the characteristic oleanane backbone.
Physical and Chemical Properties
Ethyl oleanolate exhibits specific physicochemical properties that influence its behavior in biological systems and chemical reactions. The compound is characterized by the following parameters:
The relatively high LogP value (7.71210) indicates significant lipophilicity, a characteristic that influences its absorption, distribution, and biological activity profiles . The compound's moderate polar surface area of 46.53000 suggests limited water solubility but potential ability to cross cellular membranes .
Synthetic Methods
Synthesis from Oleanolic Acid
Ethyl oleanolate is commonly synthesized from its parent compound, oleanolic acid (OA). The primary synthetic pathway involves esterification of the carboxylic acid group at C-28 position with ethanol under acidic conditions. The literature describes several approaches to this transformation:
One established method includes using oleanolic acid as the starting material, dissolving it in appropriate solvents followed by esterification. This process typically involves:
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Dissolution of oleanolic acid in a suitable solvent system
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Addition of esterification agents (ethanol with acid catalyst)
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Purification of the resulting ester via column chromatography
The synthetic process often employs techniques similar to those used for other oleanolic acid derivatives, as described in research protocols where "the crude product was purified on a silica gel column with petroleum ether/ethyl acetate" with varying ratios depending on the specific reaction conditions .
Alternative Synthetic Routes
Alternative synthetic approaches may involve modification of the oleanolic acid structure before esterification. For instance, some research protocols detail the oxidation of oleanolic acid using Jones reagent (chromium trioxide in sulfuric acid and acetone) followed by esterification:
"OA (500 mg, 1.1 mmol) was added into acetone (20 mL) and stirred at 0 °C until it was completely dissolved and then the Jones reagent (5 mL) was slowly added into the solution and stirred until the colour of the mixture turned yellow for 5 min."
After such modifications, the resulting intermediate can be esterified to produce ethyl oleanolate or its analogs. The reaction mixtures are typically monitored by thin layer chromatography (TLC) and purified using column chromatography with petroleum ether/ethyl acetate as eluents .
Extraction and Purification
Purification Techniques
After synthesis or extraction, purification of ethyl oleanolate typically involves chromatographic techniques. Based on the protocols used for similar compounds:
"The remainder was dissolved in ethyl acetate and the organic layer was washed with deionised water, and then dried over anhydrous magnesium sulphate. The crude product was purified on a silica gel column with petroleum ether/ethyl acetate (v/v = 20:1–36:1)."
This purification process allows for the isolation of ethyl oleanolate with high purity. The varying ratios of petroleum ether to ethyl acetate (between 20:1 and 36:1) in column chromatography indicate that the compound is relatively non-polar, consistent with its calculated LogP value of 7.71210 .
Spectroscopic Data and Characterization
Mass Spectrometry
While specific mass spectrometry data for ethyl oleanolate is limited in the provided search results, the characterization methods used for the parent compound oleanolic acid can provide insight. For instance:
"Hayashi and Tanaka have shown the MS spectra for OA obtained by LC-ESI-ITTOF, finding that the five most prominent peaks corresponded to the m/z molecular fragments (in decreasing order) 455.35; 456.35; 911.72; 912.70; 457.36."
For ethyl oleanolate, with a molecular weight of 484.8 g/mol, the expected molecular ion peak would be approximately [M+H]⁺ = 485.8 or [M-H]⁻ = 483.8, depending on the ionization mode. The fragmentation pattern would likely include characteristic fragments from both the oleanane skeleton and the ethyl ester moiety.
Chemical and Structural Identification
Biological Activities and Applications
Pharmacological Properties
Ethyl oleanolate, as a derivative of oleanolic acid, may share some of the biological activities of its parent compound while potentially exhibiting enhanced pharmacokinetic properties due to its increased lipophilicity. Oleanolic acid, from which ethyl oleanolate is derived, has demonstrated various biological activities including:
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Anti-inflammatory effects
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Hepatoprotective properties
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Antioxidant activity
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Potential anti-cancer properties
The esterification to form ethyl oleanolate may modify these properties by:
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Improving lipid solubility and membrane permeability
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Potentially acting as a prodrug that can be hydrolyzed to release oleanolic acid
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Altering the binding affinity to target proteins
Research Applications
Ethyl oleanolate has been featured in several research publications exploring medicinal chemistry and drug development. For instance, Chen et al. (2006) included ethyl oleanolate in their research published in Bioorganic and Medicinal Chemistry Letters . Additionally, the compound has been mentioned in patent literature (WO2014/48033 A1, 2014) by Wang et al., suggesting potential commercial or pharmaceutical applications .
The compound appears in the context of developing oleanolic acid derivatives with improved pharmacological profiles. The ethyl ester modification represents a common approach in medicinal chemistry to enhance drug-like properties of carboxylic acid-containing natural products.
Analytical Methods and Characterization Techniques
Structural Confirmation Techniques
Structural confirmation of ethyl oleanolate typically employs a combination of spectroscopic techniques:
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Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H NMR and ¹³C NMR
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Infrared (IR) spectroscopy to identify key functional groups (hydroxyl, ester)
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High-resolution mass spectrometry for accurate mass determination
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X-ray crystallography when single crystals are available
These techniques collectively provide unambiguous confirmation of the compound's structure, distinguishing it from related triterpene esters and confirming the presence and position of the ethyl ester group.
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